Methanediol

Analytical Chemistry Solution Chemistry Formaldehyde Speciation

Methanediol (CH₂(OH)₂, CAS 463-57-0), also known as formaldehyde monohydrate or methylene glycol, is the simplest geminal diol and the predominant form of formaldehyde in dilute aqueous solutions. The hydration equilibrium constant for formaldehyde to methanediol is approximately 10³, with methanediol comprising ~80% of the species in a 5% by weight formaldehyde solution.

Molecular Formula CH2(OH)2
CH4O2
Molecular Weight 48.041 g/mol
CAS No. 463-57-0
Cat. No. B1200039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanediol
CAS463-57-0
Synonymsmethylene glycol
Molecular FormulaCH2(OH)2
CH4O2
Molecular Weight48.041 g/mol
Structural Identifiers
SMILESC(O)O
InChIInChI=1S/CH4O2/c2-1-3/h2-3H,1H2
InChIKeyCKFGINPQOCXMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanediol (CAS 463-57-0): A Guide to the Simplest Geminal Diol for Scientific Procurement


Methanediol (CH₂(OH)₂, CAS 463-57-0), also known as formaldehyde monohydrate or methylene glycol, is the simplest geminal diol and the predominant form of formaldehyde in dilute aqueous solutions. The hydration equilibrium constant for formaldehyde to methanediol is approximately 10³, with methanediol comprising ~80% of the species in a 5% by weight formaldehyde solution [1]. The compound is characterized by a molecular weight of 48.0413 g/mol, an estimated boiling point of 194 °C at 101 kPa, and a density of 1.199 g/cm³ [2]. Unlike its dehydrated analog formaldehyde (a toxic gas and known human carcinogen), methanediol exists as a colorless liquid under ambient conditions and serves as a convertible precursor to industrially significant derivatives including paraformaldehyde, 1,3,5-trioxane, and polyoxymethylene [3].

Why Methanediol Cannot Be Substituted with Formaldehyde or Dimethoxymethane Without Experimental Consequence


Generic substitution of methanediol with formaldehyde, paraformaldehyde, or dimethoxymethane fails because these compounds exhibit fundamentally different speciation, physical state, and reactivity profiles under identical experimental conditions. Formaldehyde exists as a toxic gas at room temperature with a pungent odor and known carcinogenicity, while methanediol is the predominant (>80%) species in aqueous formaldehyde solutions, introducing distinct solvation, oligomerization, and equilibrium-dependent behavior that cannot be replicated by simple aldehyde surrogates [1]. Dimethoxymethane (methylal), while structurally related as a methylated derivative, is a stable, water-immiscible liquid that lacks the reversible hydration equilibrium central to methanediol's behavior in aqueous and atmospheric systems [2]. Temperature dramatically alters the methanediol-formaldehyde equilibrium: above approximately 200 °C in water, formaldehyde predominates in the unhydrated form, meaning substitution of methanediol with formaldehyde would yield entirely different reaction outcomes in elevated-temperature processes [3].

Quantitative Evidence Guide for Methanediol: Comparator-Based Differentiation Data


Aqueous Speciation: Methanediol vs. Formaldehyde Equilibrium Distribution

In aqueous solution, methanediol is the thermodynamically favored species over free formaldehyde. The hydration equilibrium constant (K_eq) for the conversion of formaldehyde to methanediol is approximately 10³, and in a 5% by weight formaldehyde solution, 80% of the formaldehyde-derived species exists as methanediol [1]. This speciation is concentration-dependent: in dilute solutions (<0.1%), methanediol predominates with minimal oligomerization, whereas in more concentrated solutions, oligomerization to HO(CH₂O)_nH competes with the methanediol form [2].

Analytical Chemistry Solution Chemistry Formaldehyde Speciation

Gas-Phase Kinetic Stability: Methanediol Experimental Lifetime and Decomposition Barrier

Methanediol has been experimentally synthesized and detected in the gas phase, demonstrating kinetic stability supported by a significant barrier to unimolecular decomposition into formaldehyde and water [1]. The molecule was identified via isomer-selective photoionization reflectron time-of-flight mass spectrometry following sublimation from an icy matrix, confirming its existence as a discrete gas-phase entity [2]. In contrast, other geminal diols such as 1,1-ethanediol exhibit shorter gas-phase lifetimes and more facile dehydration; quantum chemical calculations indicate that methanediol is thermodynamically stable at temperatures below 100 K, characteristic of interstellar grain mantle conditions [3].

Physical Chemistry Astrochemistry Gas-Phase Stability

Atmospheric Henry's Law Constant: Methanediol Cloud-Processing vs. Gas-Phase Formaldehyde Partitioning

Methanediol exhibits an extraordinarily high Henry's law constant (HLC) that governs its partitioning between aqueous cloud droplets and the gas phase. A 2023 study determined the HLC of methanediol to be 8.1 × 10⁵ M atm⁻¹ at 280 K, derived from theoretical equilibrium constant calculations [1]. The Henry's Law Constants compilation (version 5.0.0, 2023) reports multiple literature values including 9.9 × 10¹ mol/(m³·Pa) from Franco et al. (2021) and 4.0 × 10³ mol/(m³·Pa) from Mansfield (2020) at 298.15 K [2]. In atmospheric cloud processing, the gas-phase HOCH₂OH to HCHO ratio is only approximately 2% under equilibrium conditions, increasing by a factor of 1.5–5 upon cloud evaporation due to outgassing dynamics [1]. The rate constant for methanediol reaction with OH radical in the gas phase is (2.4 ± 0.5) × 10⁻¹² cm³ s⁻¹ for T = 260–310 K [1].

Atmospheric Chemistry Environmental Science Cloud Chemistry

Conformational Energetics: Methanediol vs. Dimethoxymethane Anomeric Effect Comparison

Methanediol and dimethoxymethane serve as model compounds for the O–CH₂–O anomeric unit, but their conformational preferences and stabilization energies differ due to the presence of hydroxyl versus methoxy substituents. Quantum Theory of Atoms in Molecules (QTAIM) analysis reveals that the gauche conformers of both compounds exhibit characteristic stabilization accompanied by progressive reduction of electron population at the central methylene hydrogens as the number of gauche interactions to lone pairs increases [1]. Ab initio calculations show that the conformational stability patterns differ: methanediol exhibits distinct gauche-anti energy differences compared to dimethoxymethane, providing a baseline for interpreting anomeric interactions in more complex carbohydrates [2].

Computational Chemistry Conformational Analysis Anomeric Effect

Thermochemical Reference Data: NIST-Compiled Gas-Phase Heat Capacity Values

Methanediol has gas-phase thermochemical data compiled in the NIST Chemistry WebBook, including temperature-dependent constant pressure heat capacity (C_p,gas) values calculated from ab initio molecular parameters [1]. At 298.16 K, the C_p,gas value is 13.35 cal/mol·K; at 373.16 K, the value increases to 15.66 cal/mol·K [1]. These data are derived from ab initio studies by Rodler (1986) and have been evaluated against estimation methods; the entropy values are noted to be underestimated by 15–30 J/mol·K relative to difference-method estimations [1].

Thermochemistry Thermodynamics Reference Standards

Temperature-Dependent Equilibrium: Methanediol-Formaldehyde Species Distribution in Hot Water

The chemical equilibrium between formaldehyde and methanediol in water exhibits strong temperature dependence, with computational free-energy analysis showing that solvent water favors methanediol more at lower temperatures [1]. The solvation free energy of methanediol depends strongly on temperature and is non-monotonic against density variation at supercritical conditions [1]. The formation of methanediol is unfavored in the absence of solvent, and in hot water above approximately 200 °C, formaldehyde is predominantly present in the unhydrated form [1].

Solution Thermodynamics Hydrothermal Chemistry Equilibrium Modeling

Optimal Scientific and Industrial Application Scenarios for Methanediol Based on Verified Evidence


Aqueous Solution Chemistry and Formalin Speciation Analysis

Methanediol is the dominant species in dilute aqueous formaldehyde solutions, comprising approximately 80% of formaldehyde-derived species in a 5% solution and achieving near-complete predominance in solutions below 0.1% concentration. This speciation profile makes methanediol essential for analytical method development, reference standard preparation, and mechanistic studies involving aqueous formaldehyde chemistry where the diol form—not the free aldehyde—mediates the relevant reactivity [1]. Users should note that in concentrated solutions (>0.1%), oligomerization to polyoxymethylene chains competes with the methanediol form, requiring careful concentration control for applications demanding pure diol behavior [2].

Atmospheric Chemistry Modeling and Cloud-Processing Studies

Methanediol's exceptionally high Henry's law constant (8.1 × 10⁵ M atm⁻¹ at 280 K) and well-characterized OH radical reaction rate constant ((2.4 ± 0.5) × 10⁻¹² cm³ s⁻¹) make it a critical species for atmospheric chemistry models simulating formaldehyde processing in liquid clouds and secondary organic aerosol formation. The compound's partitioning behavior differs from formaldehyde by a factor of approximately 250, fundamentally altering predicted atmospheric transport and removal pathways. Global models of formic acid production from cloud-derived methanediol yield estimates of 1.2–8.5 Tg/y, with best estimate 3.3 Tg/y, providing quantitative constraints for atmospheric budgets [3].

Astrochemical and Interstellar Ice Simulation Studies

The experimental synthesis and gas-phase detection of methanediol, combined with theoretical predictions of thermodynamic stability at temperatures below 100 K, position this compound as a relevant species for astrochemical investigations of interstellar ice grain chemistry. Methanediol can be generated by electron irradiation and sublimation from methanol/oxygen ice mixtures, and its gas-phase kinetic stability—supported by a significant decomposition barrier to formaldehyde and water—enables its detection via mass spectrometric techniques. This contrasts with other transient geminal diols that lack sufficient stability for experimental characterization under analogous conditions [4].

Computational Chemistry: Anomeric Effect Reference Compound

As the simplest geminal diol containing the O–CH₂–O anomeric unit with hydroxy substituents, methanediol serves as a fundamental computational reference for quantum chemical studies of conformational preferences, hyperconjugation, and anomeric stabilization in more complex carbohydrate systems. QTAIM analysis of methanediol's gauche conformer stabilization provides baseline data for interpreting electron density redistribution and delocalization indices in sugars and glycosides. The availability of ab initio-derived thermochemical parameters (C_p,gas values at multiple temperatures) from the NIST Chemistry WebBook further supports computational validation and force-field parameterization [5].

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